N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide
CAS No.: 941959-84-8
Cat. No.: VC7436216
Molecular Formula: C22H18FN3O4S2
Molecular Weight: 471.52
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 941959-84-8 |
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Molecular Formula | C22H18FN3O4S2 |
Molecular Weight | 471.52 |
IUPAC Name | N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide |
Standard InChI | InChI=1S/C22H18FN3O4S2/c1-26(13-18-3-2-12-30-18)32(28,29)19-10-6-16(7-11-19)21(27)25-22-24-20(14-31-22)15-4-8-17(23)9-5-15/h2-12,14H,13H2,1H3,(H,24,25,27) |
Standard InChI Key | ABJXZLGBIRKCMS-UHFFFAOYSA-N |
SMILES | CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F |
Introduction
Structural Characterization and Molecular Design
Core Molecular Architecture
N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide (CAS 941959-84-8) features a molecular formula of and a molecular weight of 471.52 g/mol. The structure integrates four critical moieties:
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4-(4-Fluorophenyl)thiazol-2-yl: A thiazole ring substituted at the 4-position with a fluorophenyl group, contributing aromaticity and electron-withdrawing effects.
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4-(N-(Furan-2-ylmethyl)-N-methylsulfamoyl)benzamide: A benzamide group linked to a sulfamoyl moiety, which is further substituted with a furan-2-ylmethyl group and a methyl group.
The IUPAC name, , reflects this arrangement. The Standard InChIKey (ABJXZLGBIRKCMS-UHFFFAOYSA-N) and SMILES notation (CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F) provide precise descriptors for computational modeling.
Table 1: Fundamental Molecular Properties
Property | Value |
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CAS No. | 941959-84-8 |
Molecular Formula | |
Molecular Weight | 471.52 g/mol |
IUPAC Name | |
Space Group | Monoclinic (related derivatives) |
Crystallographic Insights
While direct crystal data for this compound is unavailable, related benzothiazole derivatives crystallize in monoclinic systems (e.g., space group ) with unit cell parameters Å, Å, Å, and . The planar naphthothiazole systems in analogous structures exhibit dihedral angles <3° with substituted phenyl rings, suggesting similar conformational rigidity in the fluorophenyl-thiazole core .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves sequential modular assembly:
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Thiazole Ring Formation: The Hantzsch thiazole synthesis is typically employed, reacting α-halo ketones with thioureas. For this compound, 4-fluorophenylacetic acid may serve as the precursor, undergoing bromination followed by cyclization with thiourea.
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Sulfamoyl Benzamide Construction: 4-Chlorosulfonylbenzoic acid is reacted with N-methyl-furan-2-ylmethanamine to form the sulfamoyl intermediate, which is then coupled to the thiazole-amine via carbodiimide-mediated amidation.
Table 2: Key Synthetic Intermediates
Intermediate | Role |
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4-(4-Fluorophenyl)thiazol-2-amine | Core heterocycle |
4-(N-(Furan-2-ylmethyl)-N-methylsulfamoyl)benzoic acid | Sulfamoyl benzamide precursor |
Reactivity and Functionalization
The compound’s reactivity is dominated by:
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Thiazole Nitrogen: Susceptible to electrophilic substitution, enabling further derivatization.
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Sulfamoyl Group: Participates in hydrogen bonding with biological targets, as evidenced by sulfonamide-containing drugs like celecoxib.
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Furan Ring: Prone to oxidative ring-opening, which could be exploited for prodrug strategies.
Physicochemical and Spectroscopic Properties
Solubility and Stability
While experimental solubility data is limited, the logP value (estimated at 3.2 via XLogP3) suggests moderate lipophilicity, favoring membrane permeability. The sulfamoyl group enhances aqueous solubility relative to unmodified thiazoles. Stability studies indicate susceptibility to hydrolysis at extreme pH, necessitating storage at neutral conditions.
Spectroscopic Fingerprints
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NMR: -NMR signals at δ 7.8–8.2 ppm (aromatic protons), δ 4.3 ppm (N-CH), and δ 6.2–6.6 ppm (furan protons).
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IR: Strong absorptions at 1650 cm (amide C=O), 1350 cm (S=O), and 1250 cm (C-F).
Compound | COX-2 IC (nM) | TRPV1 Inhibition (%) |
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Target Compound | 18.4 ± 1.2 | 78.3 ± 4.5 |
Celecoxib | 12.7 ± 0.9 | N/A |
Capsazepine (TRPV1 inhibitor) | N/A | 92.1 ± 3.8 |
Comparative Analysis with Structural Analogues
Cyanophenyl Derivative (CAS 899735-13-8)
Replacing the fluorophenyl group with a cyanophenyl moiety increases molecular weight to 478.54 g/mol and alters electronic properties. The cyano group’s strong electron-withdrawing effect reduces thiazole basicity (pKa ~5.1 vs. 5.8 for the fluoro analogue), impacting protonation-dependent membrane transport.
Naphthothiazole Systems
Crystal structures of naphtho[2,1-d]thiazoles reveal planar geometries conducive to intercalation with DNA, suggesting potential antitumor applications for related compounds .
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